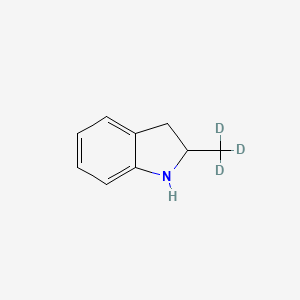![molecular formula C22H23ClN6O4 B13446810 5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine](/img/structure/B13446810.png)
5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chloro, methoxy, piperazinyl, and nitrophenoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
- 5-chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Uniqueness
5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-chloro-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O4/c1-27-8-10-28(11-9-27)15-6-7-19(20(13-15)32-2)25-22-24-14-18(23)21(26-22)33-17-5-3-4-16(12-17)29(30)31/h3-7,12-14H,8-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZLOYYBMQNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
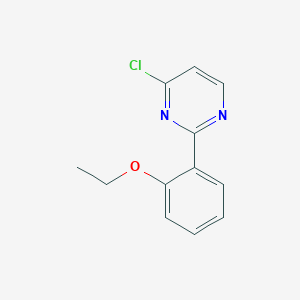

![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
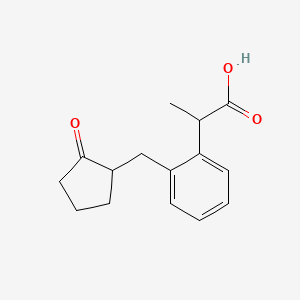
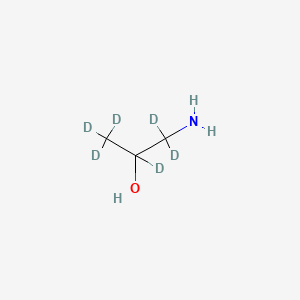


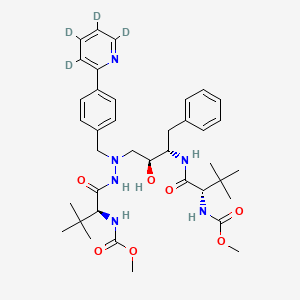
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide](/img/structure/B13446796.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)
